molecular formula C13H10ClF3N4O B2864398 N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}prop-2-enamide CAS No. 2396580-28-0

N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}prop-2-enamide

Cat. No.: B2864398
CAS No.: 2396580-28-0
M. Wt: 330.7
InChI Key: OGUSXAXDOFTILV-UHFFFAOYSA-N
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Description

N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}prop-2-enamide is a chemical compound of significant interest in advanced agricultural and life science research. This molecule features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, a scaffold recognized in agrochemistry for its bioactive properties . Compounds incorporating this pyridine subunit have been developed as potent fungicides, such as fluopicolide, which functions as an inhibitor of pyruvate dehydrogenase complex (PDHC) and acts on the picolinamide binding site . The integration of this subunit with a 1-methyl-1H-pyrazole ring system further enhances its research utility, as pyrazole derivatives are extensively documented in scientific literature for their excellent and diverse biological activities . These compounds are frequently explored for their potential to inhibit fungal and pest pathogens, making them valuable tools for investigating new modes of action in crop protection studies . The specific structure of this reagent, which links the pyridine and pyrazole units into a larger framework, suggests it is a promising candidate for probing novel biological pathways and developing new solutions in sustainable agriculture. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4O/c1-3-10(22)20-12-8(6-19-21(12)2)11-9(14)4-7(5-18-11)13(15,16)17/h3-6H,1H2,2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUSXAXDOFTILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The environment can influence the action, efficacy, and stability of the compound. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli. This suggests that the bacterial environment and its specific characteristics can influence the compound’s action.

Comparison with Similar Compounds

Core Heterocycles and Substituents

Pyrazole Derivatives :

  • 4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride (): Shares a pyrazole core but replaces the acrylamide with a sulfonyl chloride group. The sulfonyl chloride enhances electrophilicity, making it more reactive in chemical synthesis but less stable in biological systems compared to acrylamide .
  • N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide (): Retains the chlorotrifluoromethylpyridine group but substitutes pyrazole with a sulfonamide-linked benzene ring. Sulfonamides are common in antibiotics and antivirals, suggesting divergent therapeutic applications compared to acrylamide-containing compounds .

Pyridine and Pyrimidine Derivatives :

  • 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one (CAS 1864407-98-6, ): Shares the chlorotrifluoromethylpyridine group but replaces pyrazole-acrylamide with a ketone. The ketone group may limit bioavailability due to higher metabolic susceptibility but could serve as a synthetic intermediate .
  • 2-[1'-Ethyl-3'-methyl-5-(trifluoromethyl)[3,4'-bi-1H-pyrazol]-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine (): Features a bifunctional pyrazole-pyrimidine core.

Functional Group Analysis

  • Acrylamide vs. The piperazine ring in the latter may improve aqueous solubility but reduce membrane permeability .
  • Sulfonamide vs. Amine Derivatives :
    Compounds such as N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine () lack the chlorotrifluoromethylpyridine group but include alkylamine chains. Amines generally exhibit higher basicity, which could alter pharmacokinetics compared to the neutral acrylamide group .

Structural and Property Comparison Table

Compound Name Core Structure Key Substituents Functional Group Molecular Weight (g/mol) Inferred Activity
Target Compound Pyrazole 3-Chloro-5-(trifluoromethyl)pyridine Acrylamide 561.26 Enzyme inhibition
4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride () Pyrazole Chloro, isopropyl, methyl Sulfonyl chloride ~250 (estimated) Reactive intermediate
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide () Pyridine-Benzene Chloro, trifluoromethyl, phenoxy Sulfonamide ~500 (estimated) Antimicrobial/antiviral
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one () Pyridine Chloro, trifluoromethyl Ketone ~250 (estimated) Synthetic intermediate
Elastase Inhibitor () Pyridine-Pyrazole Methanesulfonyl, trifluoromethylphenyl Carboxamide ~600 (estimated) Serine protease inhibition

Preparation Methods

Pyrazole Core Synthesis

The construction of the 1-methyl-1H-pyrazole scaffold typically begins with cyclocondensation reactions. A common approach involves the reaction of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For instance, 1-methyl-1H-pyrazol-5-amine can be synthesized via cyclization of acetylacetone with methylhydrazine under acidic conditions. Subsequent functionalization at the 4-position is achieved through palladium-catalyzed cross-coupling reactions, though alternative methods such as nucleophilic aromatic substitution have been reported for electron-deficient pyridinyl groups.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction yields are highly sensitive to solvent polarity and temperature. For example, the use of acetonitrile in Suzuki couplings improves regioselectivity compared to toluene, albeit at the cost of reduced reaction rates. Temperature optimization is critical during acrylamidation; exceeding 40°C promotes acrylic acid dimerization, while temperatures below 25°C result in incomplete activation.

Catalysts and Coupling Agents

Comparative studies of palladium catalysts reveal that PdCl₂(dppf) outperforms Pd(OAc)₂ in coupling electron-deficient pyridines, achieving yields up to 92%. For acrylamidation, EDC-mediated coupling in DCM achieves 78–82% yields, whereas newer agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offer marginal improvements (85–88%) at higher costs.

Purification and Characterization

Crystallization remains the dominant purification strategy, with solvent pairs such as ethyl acetate/hexane providing high-purity (>99%) product. Amorphous solid dispersions, as described in US10550107B2, are employed for compounds with low crystallinity, utilizing excipients like polyvinylpyrrolidone (PVP) to enhance stability. Characterization via ¹⁹F NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity, while X-ray diffraction (XRD) validates crystalline forms.

Comparative Analysis of Synthetic Methods

The table below summarizes key synthetic approaches, highlighting advantages and limitations:

Step Method Yield (%) Purity (%) Key Challenges
Pyrazole synthesis Cyclocondensation 75–80 95 Byproduct formation
Pyridinyl coupling Suzuki-Miyaura (PdCl₂(dppf)) 88–92 98 Catalyst cost
N-Methylation Phase-transfer alkylation 85–90 97 Solvent disposal
Acrylamidation EDC/NHS in DCM 78–82 96 Acrylic acid dimerization

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